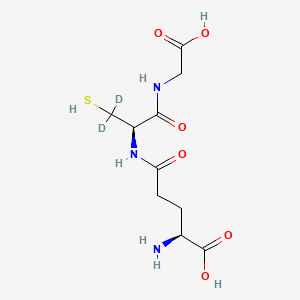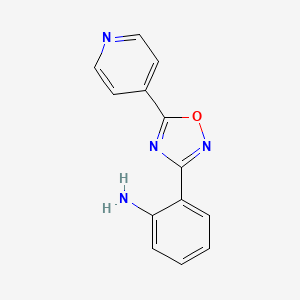
Bisphenol A-2,2',6,6'-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphenol A-d4 is a deuterium-labeled derivative of Bisphenol A, a synthetic organic compound widely used in the production of polycarbonate plastics and epoxy resins. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes Bisphenol A-d4 useful in various scientific research applications, particularly in tracing and quantification studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bisphenol A-d4 is synthesized through the condensation reaction of deuterated phenol and deuterated acetone. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under controlled temperature and pressure conditions. The reaction proceeds as follows:
Condensation Reaction: Deuterated phenol reacts with deuterated acetone in the presence of an acid catalyst to form Bisphenol A-d4.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity Bisphenol A-d4.
Industrial Production Methods
Industrial production of Bisphenol A-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation: Large quantities of deuterated phenol and deuterated acetone are reacted in industrial reactors.
Catalyst Addition: Acid catalysts are added to facilitate the reaction.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bisphenol A-d4 undergoes various chemical reactions, including:
Oxidation: Bisphenol A-d4 can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert Bisphenol A-d4 to its corresponding alcohols. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: Bisphenol A-d4 can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogens, nitric acid; reactions are performed under controlled temperature and pressure conditions to ensure selective substitution
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Alcohols, phenols.
Substitution: Halogenated bisphenols, nitro bisphenols
Wissenschaftliche Forschungsanwendungen
Bisphenol A-d4 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracing and quantification. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Bisphenol A and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Bisphenol A.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bisphenol A.
Industry: Applied in the development and testing of new materials and products containing Bisphenol A to ensure safety and efficacy
Wirkmechanismus
Bisphenol A-d4 exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of estrogen by binding to estrogen receptors, leading to the activation or inhibition of estrogen-responsive genes. This interaction can disrupt normal hormonal signaling pathways, resulting in various biological effects. The molecular targets and pathways involved include:
Estrogen Receptors: Bisphenol A-d4 binds to estrogen receptors α and β, modulating their activity.
Genomic Pathways: Activation of estrogen-responsive genes involved in cell growth, differentiation, and metabolism.
Non-Genomic Pathways: Rapid signaling events mediated by membrane-bound estrogen receptors
Vergleich Mit ähnlichen Verbindungen
Bisphenol A-d4 is compared with other similar compounds, such as Bisphenol A, Bisphenol S, and Bisphenol F. These compounds share structural similarities but differ in their chemical properties and biological effects.
Bisphenol A: The parent compound, widely used in plastics and resins.
Bisphenol S: A structural analog with a sulfone group, used as a substitute for Bisphenol A in some applications.
Bisphenol F: Another analog with a formaldehyde linkage, used in the production of epoxy resins and coatings .
Uniqueness of Bisphenol A-d4
The uniqueness of Bisphenol A-d4 lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and quantification in analytical studies, making it a valuable tool in various scientific fields .
Similar Compounds
- Bisphenol A
- Bisphenol S
- Bisphenol F
- Tetrabromobisphenol A
- Bisphenol AF
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
232.31 g/mol |
IUPAC-Name |
3,5-dideuterio-4-[2-(2,6-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D |
InChI-Schlüssel |
IISBACLAFKSPIT-LNFUJOGGSA-N |
Isomerische SMILES |
[2H]C1=CC(=CC(=C1C(C)(C)C2=C(C=C(C=C2[2H])O)[2H])[2H])O |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


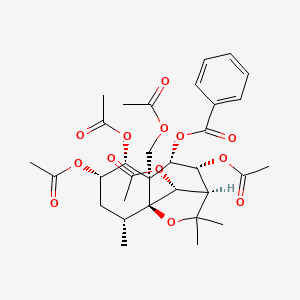
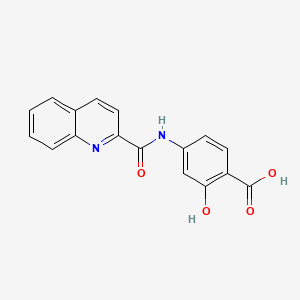
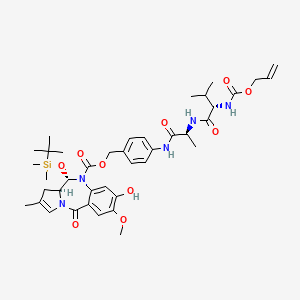
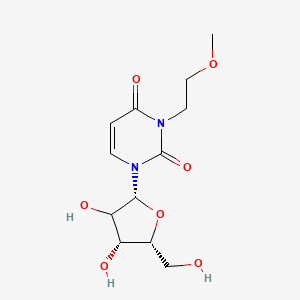
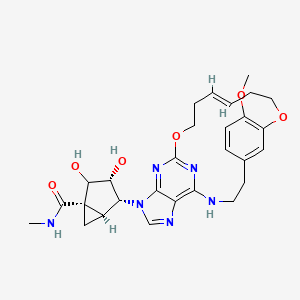
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
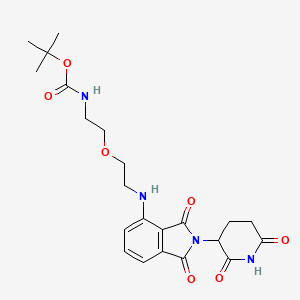


![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)

